2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine
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Overview
Description
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then reacted with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a dehalogenated pyrrolidine-pyrazine compound .
Scientific Research Applications
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in hydrogen bonding or π-π interactions with biological macromolecules, while the pyrrolidine and pyrazine rings can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and have similar synthetic routes and applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one, exhibit similar biological activities and synthetic challenges.
Uniqueness
2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-20-14-13(17-5-6-18-14)19-7-3-10(9-19)21-12-2-4-16-8-11(12)15/h2,4-6,8,10H,3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJGAZAUSKXLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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